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Compound of Interest

Compound Name:
2-(Dimethylamino)-N,N-

dimethylisonicotinamide

CAS No.: 1209231-70-8

Cat. No.: B1390616

Get Quote

Comparative Toxicology Guide: Isonicotinamide
Derivatives and Analogs
Executive Summary
The isonicotinamide (INA) core—a pyridine-4-carboxamide structure—serves as a scaffold for

critical therapeutics, most notably the anti-tubercular agent Isoniazid (INH) and emerging

NAMPT inhibitors for oncology. However, the toxicity profiles within this chemical family diverge

radically based on functional group modifications.

This guide provides a technical comparison of the toxicity profiles of Isoniazid, Isonicotinamide

(parent), and NAMPT Inhibitors (e.g., FK866). It delineates the structural "warheads"

responsible for hepatotoxicity and neurotoxicity, contrasts their mechanisms of action, and

provides self-validating experimental protocols for preclinical safety assessment.
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Compound Class Primary Toxicity Critical Mechanism LD50 (Oral, Rat)

Isoniazid (INH)
Hepatotoxicity,

Neurotoxicity

Hydrazine release, B6

depletion
~133–650 mg/kg

Isonicotinamide (INA) Low Toxicity
Osmotic/Metabolic

load (High dose)
> 2,500 mg/kg

NAMPT Inhibitors
Retinal Toxicity,

Thrombocytopenia

NAD+ Depletion (On-

target)

N/A (Potent IC50 in

nM range)

Structural Basis of Toxicity: The "Warhead"
Analysis
The toxicity of isonicotinamide derivatives is dictated by the substituent at the para position of

the pyridine ring.

The Hydrazide Warhead (Isoniazid)
Isoniazid is technically isonicotinic acid hydrazide.[1] The hydrazide group (-CONHNH2) is the

pharmacophore for anti-tubercular activity but also the toxicophore.

Metabolic Activation: INH is a prodrug activated by the bacterial catalase-peroxidase KatG to

form the isonicotinoyl radical.

Toxic Byproducts: In mammals, hydrolysis releases hydrazine and acetylhydrazine, both of

which are potent hepatotoxins capable of covalent binding to liver macromolecules.

The Amide Core (Isonicotinamide/Nicotinamide)
Isonicotinamide (INA) and its isomer Nicotinamide (NAM) lack the hydrazine moiety.

Metabolic Stability: The amide group (-CONH2) is generally hydrolyzed to the corresponding

acid (isonicotinic acid) or methylated. It does not generate hydrazine.[2]

Safety Profile: Consequently, INA exhibits a significantly higher safety margin, with toxicity

appearing only at massive physiological loads (osmotic stress or inhibition of PARP/sirtuins

at >3g/day doses).
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The Linker Modifications (NAMPT Inhibitors)
Compounds like FK866 and CHS-828 attach complex lipophilic tails to the

nicotinamide/isonicotinamide core.

Mechanism: These are not cytotoxic via reactive metabolites but via mechanism-based

toxicity. They inhibit Nicotinamide Phosphoribosyltransferase (NAMPT), collapsing cellular

NAD+ pools.

Result: Rapid apoptosis in high-energy demand tissues (retina, platelets).

Hepatotoxicity Profile: Mechanisms & Comparison
Hepatotoxicity is the defining adverse event for this class, but the mechanisms differ

fundamentally.

Isoniazid: Metabolic Idiosyncrasy
INH-induced liver injury (DILI) is driven by the balance between N-acetyltransferase 2 (NAT2)

and CYP2E1 activity.

Pathway: INH

Acetyl-INH

Acetylhydrazine

Reactive Metabolites.

Mitochondrial Stress: Hydrazine inhibits Complex II of the electron transport chain, leading to

ROS generation and steatosis.

Isonicotinamide: The Benign Metabolite
While INA is a minor metabolite of INH, it is not the driver of hepatotoxicity.

Data: Studies in HepG2 cells show INA has an IC50 > 50 mM, whereas INH shows toxicity at

significantly lower concentrations depending on CYP2E1 expression.
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Carcinogenicity: Lifelong administration of 1% INA in drinking water to mice showed no

carcinogenic potential, contrasting with the known tumorigenicity of hydrazine.

Visualization: Metabolic Divergence
The following diagram illustrates why INH is toxic while INA is relatively benign.

Legend

Isoniazid (INH)

Acetyl-IsoniazidNAT2

Hydrazine
(TOXIC)

Hydrolysis

Isonicotinamide (INA)

Isonicotinic Acid
(Renal Excretion)

Deamidation
(P450/Amidase)

Acetylhydrazine
(TOXIC)

Hydrolysis

LiverNecrosisCovalent Binding

Amidase

CYP2E1 Activation

Red = Toxic Intermediate
Green = Benign Pathway

Click to download full resolution via product page

Caption: Metabolic divergence of Isoniazid vs. Isonicotinamide. INH generates toxic hydrazine

species; INA detoxifies to isonicotinic acid.

Neurotoxicity & Ocular Toxicity
Peripheral Neuropathy (Isoniazid)

Mechanism: INH reacts with pyridoxal 5'-phosphate (Vitamin B6) to form isonicotinyl

hydrazones. These are excreted, stripping the body of B6.

Result: GABA synthesis is impaired (B6-dependent), causing seizures and neuropathy.

INA Contrast: Isonicotinamide does not form hydrazones and does not deplete B6.

Retinal Toxicity (NAMPT Inhibitors)
Mechanism: NAMPT inhibitors (e.g., FK866) deplete NAD+. Photoreceptors have an

exceptionally high metabolic demand and rely on the NAD+ salvage pathway.

Result: Severe retinal degeneration and photoreceptor death.
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Rescue: Co-administration of Nicotinic Acid (NA) can rescue this toxicity by utilizing the

alternative Preiss-Handler pathway (NAPRT enzyme), bypassing NAMPT.

Experimental Protocols for Toxicity Assessment
To objectively compare these compounds, use the following self-validating protocols.

Protocol A: Comparative Hepatotoxicity
(HepG2/HepaRG)
Objective: Determine IC50 and mechanism of cell death (necrosis vs. apoptosis).

Cell Seeding: Seed HepG2 cells (transduced with CYP2E1 for INH sensitivity) at

cells/well in 96-well plates.

Treatment:

Arm A: Isoniazid (0, 1, 10, 50, 100 mM).

Arm B: Isonicotinamide (0, 1, 10, 50, 100 mM).

Arm C: FK866 (0, 1, 10, 100, 1000 nM) - Note the nanomolar scale.

Incubation: 24h and 48h at 37°C.

Readout 1 (Metabolic Activity): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize

formazan. Read Abs at 570 nm.

Readout 2 (Membrane Integrity): Measure LDH release in the supernatant.

Validation:

Self-Check: INH toxicity should increase significantly in CYP2E1-overexpressing cells

compared to wild-type. INA toxicity should remain low in both.

Protocol B: Mitochondrial Stress Assay (Seahorse XF)
Objective: Assess inhibition of the Electron Transport Chain (ETC).
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Setup: Plate cells in XF cell culture microplates.

Injection Strategy:

Port A: Compound (INH or INA).

Port B: Oligomycin (ATP synthase inhibitor).

Port C: FCCP (Uncoupler).

Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

Analysis:

INH: Expect a decrease in Basal Respiration and Spare Respiratory Capacity (Complex II

interference).

INA: Expect minimal deviation from baseline control.

Data Comparison Tables
Table 1: Quantitative Toxicity Metrics

Compound
Oral LD50
(Rat)

HepG2 IC50
(24h)

Target Organ
Primary Toxic
Metabolite

Isoniazid 133–650 mg/kg
~40–60 mM

(CYP+)
Liver, Nerves

Hydrazine,

Acetylhydrazine

Isonicotinamide > 2,500 mg/kg > 100 mM
Kidney (High

dose)

None

(Isonicotinic

Acid)

Nicotinamide > 3,500 mg/kg > 100 mM Liver (High dose) None

FK866 N/A (IV dosing) ~2 nM
Retina, GI,

Platelets

None (NAD+

Depletion)

Table 2: Enzyme Interaction Profile
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Enzyme System Isoniazid Effect
Isonicotinamide
Effect

NAMPT Inhibitors
Effect

CYP2E1 Inducer & Substrate Weak Interaction Minimal

NAT2
Substrate

(Acetylation)
None None

NAMPT None Substrate (Salvage) Potent Inhibitor

GABA-T Inhibitor (via B6) None None

NAD+ Salvage Pathway & Toxicity
Understanding where these compounds act within the NAD+ cycle is crucial for predicting

toxicity and rescue strategies.

Toxicity Mechanism

Nicotinamide (NAM)

NMN

Salvage Pathway NAMPT

NAD+

NMNAT

Nicotinic Acid (NA)

Preiss-Handler
(Rescue Pathway)

NAPRTFK866 / CHS-828
(Toxicity Source)

Blocks

NAMPT inhibition causes NAD+ collapse.
Rescue possible via NA (Preiss-Handler).
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Caption: NAMPT inhibitors block the primary salvage pathway. Toxicity is caused by cellular

energy collapse, distinct from the chemical toxicity of Isoniazid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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